Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate
Description
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a spirocyclic framework that includes an oxygen and nitrogen atom. The compound’s distinct structure makes it an interesting subject for various chemical and pharmaceutical research applications.
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(16)15-6-4-11(8-17-11)12(13,14)5-7-15/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDQKQHWNCQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CO2)C(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and difluoro groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The fluorine atoms and tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate stands out due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its unique properties, making it distinct from other similar compounds that may lack these features.
Biological Activity
Tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 249.26 g/mol. The presence of the tert-butyl group enhances the compound's solubility and stability, while the difluoromethyl groups are believed to augment its biological activity and lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.26 g/mol |
| CAS Number | 2402830-22-0 |
| Purity | 97% |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of these targets. The fluorine atoms enhance binding affinity and metabolic stability, which may contribute to its pharmacological effects.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of various bacteria and fungi.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially reducing inflammation in various models.
- Cytotoxicity : Some studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with difluoromethyl substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .
- Inflammation Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, this compound significantly reduced pro-inflammatory cytokine levels .
- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at micromolar concentrations .
Q & A
Basic: What are the common synthetic strategies for preparing tert-butyl 4,4-difluoro-1-oxa-7-azaspiro[2.6]nonane-7-carboxylate?
The synthesis typically involves multistep reactions with protective group strategies to preserve reactive sites. A key step is the formation of the spirocyclic core via cyclization under controlled conditions (e.g., temperature, solvent polarity). For fluorinated analogs like this compound, fluorination is often achieved using reagents such as Selectfluor® or DAST at -78°C to 0°C to minimize side reactions. Post-cyclization, the tert-butyloxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Methodological Note: Optimize fluorination yields by pre-complexing intermediates with Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution .
Advanced: How can fluorinated intermediates in spirocyclic synthesis lead to stereochemical challenges?
The introduction of fluorine atoms at the 4,4-positions creates steric and electronic effects that influence ring puckering and conformational stability. For example, vicinal difluoro groups can induce gauche effects, altering the spirocyclic scaffold's preferred conformation. This complicates stereoselective synthesis, requiring chiral auxiliaries or asymmetric catalysis. Advanced techniques like ¹⁹F NMR and X-ray crystallography are critical for resolving stereochemistry .
Data Contradiction Analysis: In some cases, fluorination may lead to unexpected diastereomer ratios due to competing π-π stacking interactions, as observed in analogs with aromatic substituents .
Basic: What analytical techniques are essential for characterizing this compound?
Standard characterization includes:
- ¹H/¹³C/¹⁹F NMR : To confirm fluorination sites and spirocyclic integrity.
- HRMS : For molecular ion validation (e.g., [M+H]+ = calculated 321.15 g/mol).
- IR Spectroscopy : To identify carbonyl (C=O, ~1680 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.
- XRD : Resolves spirocyclic geometry and fluorine positioning .
Advanced: How do solvent polarity and temperature affect the compound’s stability during catalysis?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the Boc group but may hydrolyze the spirocyclic ether under prolonged heating. In contrast, nonpolar solvents (toluene, THF) preserve the ether linkage but slow reaction kinetics. For catalysis, a balance is achieved using mixed solvents (e.g., THF:H₂O 9:1) at 25–40°C. Decomposition above 60°C releases CO₂ and tert-butanol, detectable via TGA-MS .
Basic: What biological activities are associated with this spirocyclic compound?
Preliminary studies on analogs show:
- Antimicrobial Activity : EC₅₀ < 0.03 μM against Gram-positive bacteria (e.g., S. aureus).
- Neuroprotective Potential : IC₅₀ = 1.2 μM in Aβ fibril disaggregation assays .
Comparative Bioactivity Table:
| Compound | EC₅₀ (Antimicrobial) | TC₅₀ (Cytotoxicity) |
|---|---|---|
| This compound | <0.03 μM | >30 μM |
| Non-fluorinated analog | <0.05 μM | >40 μM |
Advanced: How can conflicting bioactivity data between in vitro and cell-based assays be resolved?
Discrepancies often arise from differences in membrane permeability or metabolic stability. For example, fluorinated spirocycles may show high in vitro enzyme inhibition but poor cellular uptake due to P-glycoprotein efflux. Address this by:
LogP Optimization : Introduce hydrophilic substituents (e.g., hydroxyl) to improve solubility.
Prodrug Strategies : Mask polar groups with enzymatically cleavable moieties (e.g., esters).
Metabolic Profiling : Use LC-MS/MS to identify degradation products in hepatocyte models .
Basic: What are the recommended storage conditions to ensure compound stability?
Store under inert gas (Ar/N₂) at -20°C in amber vials. Avoid prolonged exposure to humidity (>40% RH) to prevent Boc group hydrolysis. Lyophilized samples retain >95% purity for 12 months .
Advanced: How can computational methods guide the design of derivatives with enhanced target affinity?
- Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify key interactions (e.g., fluorine-mediated H-bonding with kinase hinge regions).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- Docking Studies : Prioritize derivatives with sp³-hybridized carbons for improved solubility .
Basic: What safety precautions are required when handling this compound?
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: What mechanistic insights explain the compound’s selectivity for bacterial vs. mammalian targets?
The spirocyclic core mimics bacterial peptide deformylase (PDF) transition states, with fluorine atoms enhancing binding via dipole interactions. Selectivity arises from differences in mammalian PDF active-site hydrophobicity. Validate via:
- Mutagenesis Studies : Replace key residues (e.g., E. coli PDF Leu91) to assess binding.
- ITC Binding Assays : Measure ΔG differences between bacterial and human isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
